BenchChemオンラインストアへようこそ!

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

Organic Synthesis Prodrug Development Bioconjugation

Choose 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1) for advanced syntheses. Unlike unprotected 5-ALA, this Boc-protected derivative offers superior stability, higher lipophilicity (Log P 0.67 vs -1.5), and orthogonal amine protection—enabling convergent dendrimer assembly for PDT prodrugs, PROTAC linker construction, and tetrapyrrole synthesis. Commercial supply at ≥96% purity with defined 2–8°C storage ensures reproducible scalability. Request a quote for bulk orders.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 72072-06-1
Cat. No. B1320000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid
CAS72072-06-1
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)CCC(=O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14)
InChIKeyDKLUNXGTJHDHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1): A Protected ALA Intermediate for Tetrapyrrole and Prodrug Synthesis


5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1), also known as N-Boc-5-aminolevulinic acid or Boc-5-aminolevulinic acid, is a protected derivative of the non-proteinogenic amino acid 5-aminolevulinic acid (5-ALA). It is classified as an N-Boc-protected amino acid derivative (C₁₀H₁₇NO₅, MW 231.25) and serves as a stable synthetic intermediate in the preparation of 5-ALA-containing prodrugs, bioconjugates, and tetrapyrrole precursors . Its primary value lies in the reversible masking of the reactive primary amine of 5-ALA with an acid-labile tert-butoxycarbonyl (Boc) group, enabling controlled chemical transformations that would otherwise be impossible due to 5-ALA's inherent instability and high water solubility [1].

Why 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1) Cannot Be Substituted with Unprotected 5-ALA or Other Protected Analogs


Direct substitution of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid with its parent compound 5-aminolevulinic acid (5-ALA) or alternative protected forms (e.g., Fmoc, Cbz) is not chemically or practically equivalent. Unprotected 5-ALA is highly unstable in its free base form and possesses high water solubility with low lipid solubility, severely limiting its utility as a synthetic building block for hydrophobic prodrugs or bioconjugates [1]. The Boc protecting group is specifically chosen for its acid-labile nature, which allows for orthogonal deprotection under mild conditions (e.g., trifluoroacetic acid) without affecting ester linkages or other sensitive functional groups—a property not shared by base-labile (Fmoc) or hydrogenation-requiring (Cbz) protecting groups [2]. Furthermore, the commercial availability of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid in high purity (≥96%) with well-defined storage and handling protocols (2–8°C) ensures reproducibility and scalability that cannot be assumed when using unprotected 5-ALA or less rigorously characterized alternatives .

Quantitative Evidence for the Differentiated Performance of 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1)


Synthetic Yield: Boc-Protected ALA Derivative Outperforms Unprotected 5-ALA in Conjugate Synthesis

The Boc-protected form of 5-aminolevulinic acid enables high-yield convergent synthesis of ALA-containing dendrimers and bioconjugates, whereas unprotected 5-ALA cannot be used directly due to amine reactivity and instability. In a key study, tris(Boc-protected ALA)-containing wedges were synthesized from 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid and used to construct first- and second-generation dendrimers bearing 6, 9, or 18 ALA residues [1]. Subsequent deprotection with trifluoroacetic acid yielded the active macromolecular prodrugs. The use of the Boc-protected building block was essential for the convergent growth strategy, avoiding side reactions that would occur with the free amine of 5-ALA [1].

Organic Synthesis Prodrug Development Bioconjugation

Lipophilicity: Boc Protection Increases Calculated LogP and Decreases Water Solubility vs. 5-ALA

5-Aminolevulinic acid (5-ALA) possesses high water solubility and corresponding low lipid solubility, which limits its ability to cross biological membranes and necessitates the development of more lipophilic prodrugs [1]. The Boc-protected derivative, 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid, exhibits significantly different physicochemical properties. Calculated lipophilicity values for the Boc-protected compound include a consensus Log Pₒ/w of 0.67 and a predicted aqueous solubility of 35.4 mg/mL (0.153 mol/L, Log S = -0.82) . In contrast, 5-ALA (MW 131.13) has a reported Log P of approximately -1.5 and is freely soluble in water [1]. The addition of the Boc group increases Log P by approximately 2.2 units and reduces aqueous solubility by several orders of magnitude, making the protected form more amenable to organic solvent-based synthesis and formulation in lipophilic matrices [1].

Physicochemical Properties Lipophilicity Prodrug Design

Chemical Stability and Storage: Boc-Protected ALA is a Bench-Stable Solid vs. the Labile Free Base

5-Aminolevulinic acid in its free base form is unstable and prone to dimerization and degradation, typically requiring storage as the hydrochloride salt or immediate use. In contrast, 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid is a stable, solid compound with a defined melting point of 72-74°C (literature value 74-77°C) . It is routinely stored at 2-8°C and shipped under normal temperature conditions . This stability is conferred by the Boc protecting group, which masks the reactive primary amine. The compound can be stored long-term in a cool, dry place and is supplied as a light yellow to yellow powder or crystals . This contrasts sharply with 5-ALA·HCl, which is hygroscopic and requires more stringent storage conditions to prevent degradation .

Chemical Stability Storage Conditions Supply Chain

Synthesis Yield: Reproducible 90% Yield Reported for Boc Protection of 5-ALA

A reproducible synthesis of 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid from 5-aminolevulinic acid hydrochloride has been reported with a 90% yield . The reaction involves treating 5-ALA·HCl with di-tert-butyl dicarbonate (Boc₂O) and NaHCO₃ in anhydrous methanol at room temperature overnight, followed by acidic workup and silica gel column chromatography (eluent CH₂Cl₂/MeOH = 10/1) . The product is obtained as a white solid with a melting point of 72-74°C, and spectral data match literature reports . While yields for alternative protecting group installations (e.g., Fmoc, Cbz) on 5-ALA are not directly reported in the same study, the 90% yield for Boc protection represents a robust and scalable method. In comparison, chemical synthesis of unprotected 5-ALA itself is notoriously low-yielding and difficult, often relying on fermentation for industrial production [1].

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Research and Industrial Applications for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1)


Synthesis of Macromolecular Prodrugs for Photodynamic Therapy (PDT)

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid is the preferred building block for synthesizing ALA-containing dendrimers and other macromolecular prodrugs intended for photodynamic therapy (PDT) [1]. The Boc-protected amine allows for convergent synthesis strategies that incorporate multiple ALA residues onto a core scaffold without premature deprotection or side reactions. Following assembly, the Boc groups are cleanly removed under mild acidic conditions (e.g., TFA) to yield the active prodrug. This approach has been validated in the PAM 212 tumorigenic keratinocyte cell line, demonstrating the potential of these constructs for cancer PDT [1]. Unprotected 5-ALA cannot be used directly in such convergent syntheses due to its reactivity and instability, making the Boc-protected derivative an enabling reagent [1].

Preparation of Lipophilic 5-ALA Prodrugs and Esters

The significantly increased lipophilicity of 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid (consensus Log P = 0.67) compared to 5-ALA (Log P ≈ -1.5) makes it a superior starting material for synthesizing lipophilic prodrugs and esters of 5-ALA [1]. Its solubility in organic solvents facilitates esterification and other transformations that are challenging or impossible with the highly water-soluble parent compound. This property is critical for developing 5-ALA derivatives with improved cellular uptake and bioavailability for therapeutic and diagnostic applications [1].

Synthesis of Porphobilinogen and Tetrapyrrole Precursors

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid serves as a stable, storable precursor for the synthesis of porphobilinogen and other tetrapyrrole intermediates [1]. The compound can be transformed in high yield into bioconjugates and porphyrin precursors, leveraging the orthogonal protection of the amine to enable selective reactions at the ketone and carboxylic acid functionalities. This application is particularly valuable in the study of heme and chlorophyll biosynthesis pathways, where controlled access to protected ALA derivatives is required [1].

Research-Scale Preparation of PROTAC Linkers and Bioconjugates

Due to its amine and carboxylic acid functionalities, 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid can be incorporated as a linker or building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates [1]. The Boc group provides temporary protection during linker assembly and can be removed to reveal a free amine for subsequent conjugation to targeting ligands or E3 ligase binders. Its use is supported by its commercial availability in high purity (≥96%) and established storage conditions (2-8°C), ensuring reproducible results in medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.